molecular formula C18H20F3N5O2 B2526049 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034413-04-0

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2526049
CAS No.: 2034413-04-0
M. Wt: 395.386
InChI Key: QHALCFPEZZDFHC-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : Research has focused on synthesizing novel heterocyclic compounds derived from similar structures, showing potential as COX inhibitors with significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Diagnostic and Therapeutic Applications

  • PET Imaging Agents for Parkinson's Disease : Compounds with similar frameworks have been synthesized for potential use as PET imaging agents, aiding in the diagnosis and study of diseases such as Parkinson's (Wang et al., 2017).

Antipsychotic and Antimicrobial Applications

  • Antipsychotic Potential : Some studies explore the synthesis of compounds with affinities for dopamine and serotonin receptors, indicating potential applications in developing new antipsychotic medications (Raviña et al., 2000).
  • Antimicrobial Activity : New pyridine derivatives have been synthesized, showing variable and modest antimicrobial activity against bacteria and fungi, highlighting potential use in developing new antimicrobial agents (Patel et al., 2011).

Enzyme Inhibition and Anticonvulsant Properties

  • Dipeptidyl Peptidase Inhibitors : Related structures have been investigated for their role as enzyme inhibitors, particularly dipeptidyl peptidase IV inhibitors, offering potential therapeutic applications in diseases like type 2 diabetes (Sharma et al., 2012).
  • Anticonvulsant Agents : The synthesis of novel derivatives as sodium channel blockers has been explored, showing significant anticonvulsant activities, potentially contributing to the development of new treatments for epilepsy (Malik & Khan, 2014).

Structural and Chemical Characterization

  • Structural Analysis and Antiproliferative Activity : Investigations into the synthesis, structural characterization, and evaluation of antiproliferative activities against human cancer cell lines of compounds with related structures have been conducted, indicating potential applications in cancer research (Prasad et al., 2018).

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-11-22-14(18(19,20)21)10-15(23-11)25-6-8-26(9-7-25)17(27)16-12-4-2-3-5-13(12)28-24-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALCFPEZZDFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC4=C3CCCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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